Cas no 23290-26-8 (Δ7-Avenasterol (E/Z mixture))

Δ7-Avenasterol (E/Z mixture) 化学的及び物理的性質
名前と識別子
-
- Stigmasta-7,24(28)-dien-3-ol,(3b,5a,24Z)-
- Delta 7-avenasterol
- (3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Δ-7 Avenasterol
- Δ7-Avenasterol
- 24Z-Ethylidenelathosterol
- avenasterol
- UNII-I0WYR6393O
- Z-24-Ethylidene-5alpha-cholest-7-en-3beta-ol
- 3beta-Hydroxy-5alpha-stigmasta-7,24(28)Z-diene
- 5alpha-Stigmasta-7,24(28)-dien-3-ol
- 5alpha-Stigmasta-7,Z-24(28)-diene-3beta-ol
- (24z)-24-ethylidene-5alpha-cholest-7-en-3beta-ol
- (3S,5S,9R,10S,13R,14R,17R)-17-((R,Z)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- (Z)-5alpha-Stigmasta-7,24(28)-dien-3beta-ol
- 23290-26-8
- 24Z-ethylidene-cholest-7-en-3beta-ol
- (3S,5S,9R,10S,13R,14R,17R)-17-((R)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- (24Z)-5alpha-Stigmasta-7,24(28)-dien-3beta-ol
- (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- CS-0027649
- (3S, 5S, 9R, 10S, 13R, 14R, 17R)-10, 13-dimethyl-17-[(Z, 2R)-5-propan-2-ylhept-5-en-2-yl]-2, 3, 4, 5, 6, 9, 11, 12, 14, 15, 16, 17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Stigmasta-7,24(28)-dien-3-ol, (3b,5a,24Z)-
- AVENASTEROL, .DELTA.7
- I0WYR6393O
- 1ST000356
- 5alpha-Stigmasta-7,24(28)-dien-3beta-ol
- big up tri, open7-Avenasterol
- 7212-91-1
- delta7-Avenasterol
- 5alpha-Stigmasta-7,Z-24(28)-diene-3.beta-ol
- Z-24-ETHYLIDENE-5.ALPHA.-CHOLEST-7-EN-3.BETA.-OL
- (24Z)-24-Ethyl-5alpha-cholesta-7,24(28)-dien-3beta-ol
- LMST01040154
- HY-107210
- Stigmasta-7,24(28)-dien-3-ol, (3beta,5alpha,24Z)-
- 7-Dehydroavenasterol
- AVENASTEROL, DELTA7
- AKOS027326804
- 22850-11-9
- Delta(7)-avenasterol
- (3I2,24Z)-Stigmasta-5,24(28)-dien-3-ol
- 24(Z)-Ethylidenecholest-5-en-3I2-ol
- (Z)-5I+--Stigmasta-7,24(28)-dien-3I2-ol
- (3beta,5alpha,24Z)-Stigmasta-7,24(28)-dien-3-ol
- (3I2,5I+-,24Z)-Stigmasta-7,24(28)-dien-3-ol
- DA-72653
- (24Z)-24-Ethyl-5I+--cholesta-7,24(28)-dien-3I2-ol
- 3I2-Hydroxy-5I+--stigmasta-7,24(28)Z-diene
- Stigmasta-5-cis,24(28)-dien-3I2-ol
- DTXCID70100349
- 5I+--Stigmasta-7,Z-24(28)-diene-3I2-ol
- (Z)-24-Ethylcholesta-5,24(28)-dien-3I2-ol
- (Z)-Stigmasta-5,24(28)-dien-3I2-ol
- CHEBI:166888
- Z-24-Ethylidene-5I+--cholest-7-en-3I2-ol
- (24Z)-24-Ethylcholesta-5,24(28)-dien-3I2-ol
- (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-((Z,2R)-5-propan-2-ylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-ol
- DTXSID10177858
- 5I+--Stigmasta-7,24(28)-dien-3-ol
- (Z)-24-ethylidene-5alpha-cholest-7-en-3beta-ol
- 24-Ethylcholesta-5,24(28)Z-dien-3I2-ol
- (24Z)-5I+--Stigmasta-7,24(28)-dien-3I2-ol
- Δ7-Avenasterol (E/Z mixture)
-
- インチ: InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22+,23+,25-,26+,27?,28+,29-/m1/s1
- InChIKey: MCWVPSBQQXUCTB-SLPSUXHFSA-N
- ほほえんだ: C/C=C(/CC[C@H]([C@H]1CC[C@H]2C3=CC[C@H]4C[C@H](CC[C@]4(C)C3CC[C@]12C)O)C)\C(C)C
計算された属性
- せいみつぶんしりょう: 412.37100
- どういたいしつりょう: 412.370516150g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 687
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 8.6
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 0.98±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: Not available
- ふってん: 503.1±49.0 °C at 760 mmHg
- フラッシュポイント: 115.9±21.8 °C
- ようかいど: Insuluble (1.2E-6 g/L) (25 ºC),
- PSA: 20.23000
- LogP: 7.94490
Δ7-Avenasterol (E/Z mixture) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
Δ7-Avenasterol (E/Z mixture) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3815-5mg |
Delta 7-avenasterol |
23290-26-8 | 5mg |
¥ 15100 | 2024-07-20 | ||
A2B Chem LLC | AB22644-25mg |
Stigmasta-7,24(28)-dien-3-ol, (3β,5α,24Z)- |
23290-26-8 | 98% by HPLC | 25mg |
$2678.00 | 2024-04-20 | |
A2B Chem LLC | AB22644-1000mg |
Stigmasta-7,24(28)-dien-3-ol, (3β,5α,24Z)- |
23290-26-8 | 98% by HPLC | 1000mg |
$40267.00 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3815-5 mg |
Delta 7-avenasterol |
23290-26-8 | 5mg |
¥5355.00 | 2022-04-26 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D923286-5mg |
DELTA7-AVENASTEROL |
23290-26-8 | ,HPLC≥95% | 5mg |
¥5,500.00 | 2022-01-10 | |
TRC | A794825-5mg |
Δ7-Avenasterol (E/Z mixture) |
23290-26-8 | 5mg |
$ 2144.00 | 2023-04-19 | ||
TRC | A794825-.5mg |
Δ7-Avenasterol (E/Z mixture) |
23290-26-8 | .5mg |
$ 278.00 | 2023-04-19 | ||
TRC | A794825-0.5mg |
Δ7-Avenasterol (E/Z mixture) |
23290-26-8 | 0.5mg |
$ 245.00 | 2023-02-03 | ||
TargetMol Chemicals | TN3815-5 mg |
Delta 7-avenasterol |
23290-26-8 | 98% | 5mg |
¥ 40,950 | 2023-07-11 | |
A2B Chem LLC | AB22644-10mg |
Stigmasta-7,24(28)-dien-3-ol, (3β,5α,24Z)- |
23290-26-8 | 98% by HPLC | 10mg |
$1286.00 | 2024-04-20 |
Δ7-Avenasterol (E/Z mixture) 関連文献
-
Baocheng Xu,Liangxiao Zhang,Hua Wang,Denglin Luo,Peiwu Li Anal. Methods 2014 6 6860
-
Hajer Abdelkafi,Bastien Nay Nat. Prod. Rep. 2012 29 845
-
3. The chemistry and biological activity of the HyacinthaceaeDulcie A. Mulholland,Sianne L. Schwikkard,Neil R. Crouch Nat. Prod. Rep. 2013 30 1165
-
Vito Verardo,Ana Maria Gómez-Caravaca,Emanuele Marconi,Antonio Segura-Carretero,Antonia Garrido-Frenich,Alberto Fernández-Gutiérrez RSC Adv. 2016 6 50786
-
Andriana C. Kaliora,Anna Artemiou,Ioannis Giogios,Nick Kalogeropoulos Food Funct. 2013 4 1185
-
6. Effect of germination pretreatment on the physicochemical properties and lipid concomitants of flaxseed oilXuping Zhang,Yan Zhang,Pengda Sun,Weidong Su,Zhihao Qu,Yaoyao Dong,Shuangkui Du,Xiuzhu Yu RSC Adv. 2023 13 3306
-
Diego Miedes,Mussa Makran,Antonio Cilla,Reyes Barberá,Guadalupe Garcia-Llatas,Amparo Alegría Food Funct. 2023 14 6012
-
Jingnan Chen,Guiyun Tang,Jinfen Zhou,Wei Liu,Yanlan Bi RSC Adv. 2019 9 40109
-
Danh C. Vu,Trang H. D. Nguyen,Thi L. Ho RSC Adv. 2020 10 33378
-
Lulu Cui,Qiuju Jia,Jiani Zhao,Dianzhi Hou,Sumei Zhou Food Funct. 2023 14 5858
Δ7-Avenasterol (E/Z mixture)に関する追加情報
Introduction to Δ7-Avenasterol (E/Z mixture) and its Applications in Modern Research
Δ7-Avenasterol (E/Z mixture), a naturally occurring sterol with the CAS number 23290-26-8, has garnered significant attention in the field of chemobiology and pharmaceutical research. This compound, belonging to the lanosterol family, is a derivative of cholesterol and has shown promising potential in various biological and chemical applications. The unique structural configuration of Δ7-Avenasterol (E/Z mixture) makes it a subject of intense study, particularly for its role in cell signaling pathways and its potential as a precursor in drug development.
The stereochemistry of Δ7-Avenasterol (E/Z mixture) is a critical aspect that influences its biological activity. The E/Z isomerization plays a pivotal role in determining the compound's interaction with biological targets. Recent studies have highlighted the importance of this stereochemistry in modulating enzyme activity and receptor binding, making Δ7-Avenasterol (E/Z mixture) a valuable candidate for further investigation.
In the realm of modern pharmaceutical research, Δ7-Avenasterol (E/Z mixture) has been explored for its potential anti-inflammatory, anti-cancer, and neuroprotective properties. The compound's ability to modulate lipid biosynthesis pathways has been particularly intriguing. For instance, research has demonstrated that Δ7-Avenasterol (E/Z mixture) can influence the expression of key enzymes involved in cholesterol metabolism, thereby potentially offering therapeutic benefits in conditions related to dyslipidemia.
One of the most compelling aspects of Δ7-Avenasterol (E/Z mixture) is its role as a precursor in synthesizing more complex steroidal compounds. These derivatives have shown promise in preclinical studies as candidates for treating various metabolic disorders. The structural versatility of Δ7-Avenasterol (E/Z mixture) allows chemists to modify its framework, leading to the development of novel compounds with enhanced pharmacological properties.
The chemical synthesis of Δ7-Avenasterol (E/Z mixture) is another area of active research. Advanced synthetic methodologies have enabled researchers to produce this compound with high purity and yield, facilitating further biological studies. Techniques such as stereoselective synthesis have been particularly useful in obtaining the desired E/Z isomer ratio, which is crucial for maintaining biological efficacy.
Recent advancements in analytical chemistry have also contributed to a deeper understanding of Δ7-Avenasterol (E/Z mixture). Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry have allowed researchers to characterized this compound with unprecedented precision. These analytical tools are essential for studying the compound's interactions with biological targets and for monitoring its degradation pathways.
The therapeutic potential of Δ7-Avenasterol (E/Z mixture) extends beyond metabolic disorders. Studies have suggested that this compound may have applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's. The ability of Δ7-Avenasterol (E/Z mixture) to cross the blood-brain barrier has opened new avenues for developing treatments that target neurological disorders directly.
In conclusion, Δ7-Avenasterol (E/Z mixture), with its CAS number 23290-26-8, represents a fascinating subject of study in chemobiology and pharmaceutical research. Its unique stereochemistry, biological activities, and synthetic versatility make it a valuable compound for developing new therapies. As research continues to uncover more about the properties and potential applications of Δ7-Avenasterol (E/Z mixture), it is poised to play an increasingly important role in modern medicine.




